4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core fused with a carboxylic acid group at position 3 and a 2-methoxybenzoyl substituent at position 2. The spiro architecture imparts conformational rigidity, which can enhance binding specificity in biological systems .
Properties
IUPAC Name |
4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-22-14-8-4-3-7-12(14)15(19)18-13(16(20)21)11-23-17(18)9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASGLXTVUDMJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzoic acid with a suitable amine to form an amide intermediate. This intermediate then undergoes cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with its structural analogs, focusing on substituent variations, molecular properties, and documented applications:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (F, Cl): Increase polarity and binding affinity to hydrophobic targets (e.g., pesticidal activity in 4-(3,5-dichlorobenzoyl)-... via interaction with plant enzymes) . Electron-Donating Groups (OCH3, CH3): Enhance lipophilicity and membrane permeability, critical for antitumor activity in spirocyclic derivatives . Steric Modifications: The 8-methyl group in 8-methyl-4-(3,4,5-trimethoxybenzoyl)-...
- Biological Activity: Antitumor activity is linked to spirocyclic compounds with substituted benzoyl groups, as seen in 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives . N-CBz-protected analogs demonstrate non-pharmacological applications, such as inhibiting bacterial enzymes in deodorants .
Physicochemical Properties :
- The pKa of the carboxylic acid group in 4-(4-methylbenzoyl)-... is predicted to be ~3.40, suggesting ionization at physiological pH, which impacts solubility and bioavailability .
- Halogenated derivatives (e.g., 2,4-difluoro-) exhibit higher molecular weights and densities compared to methoxy-substituted analogs .
Biological Activity
4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with a molecular formula of CHNO and a molecular weight of 319 Da, is a compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound features a spirocyclic framework that includes both an oxygen and nitrogen atom within its structure. The presence of a methoxybenzoyl group and a carboxylic acid moiety contributes to its potential biological activity. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 319 Da |
| LogP | 2.43 |
| Polar Surface Area (Ų) | 76 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antitumor Activity
Recent studies have indicated that derivatives of the spirocyclic scaffold, including the compound , may exhibit antitumor properties. A study involving related compounds demonstrated their ability to bind selectively to sigma receptors (σ1 receptors), which are implicated in various tumor types. For instance, compounds with high affinity for σ1 receptors showed significant accumulation in tumor tissues during PET imaging studies, suggesting potential use in tumor imaging and therapy .
Neuroprotective Effects
The σ1 receptor is also linked to neuroprotection. Compounds that target this receptor have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases. The ability of the compound to modulate σ1 receptor activity could position it as a candidate for further research in neuroprotective therapies .
Case Studies
Case Study 1: Synthesis and Evaluation of Spirocyclic Compounds
In a study focused on synthesizing various spirocyclic compounds, researchers noted that modifications to the core structure could enhance biological activity. Specifically, the introduction of different functional groups influenced binding affinity and selectivity towards σ receptors . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Case Study 2: Imaging Studies Using Radiolabeled Derivatives
Another study utilized radiolabeled derivatives of spirocyclic compounds for imaging tumors in vivo. The results indicated that these compounds could effectively target tumor sites, providing a basis for their potential use in diagnostic imaging . This underscores the relevance of this compound in developing novel imaging agents.
Q & A
Q. What are the established synthetic routes for 4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the spirocyclic backbone via cyclization of ketones or aldehydes with amines under controlled conditions (e.g., tert-butyl derivatives reacting with benzoyl precursors) .
- Step 2: Introduction of the 2-methoxybenzoyl group through nucleophilic acyl substitution or coupling reactions. Protecting groups (e.g., tert-butoxycarbonyl) may be used to ensure regioselectivity .
- Step 3: Acid hydrolysis or deprotection to yield the final carboxylic acid moiety.
Methodological Tools: NMR and MS for structural validation; HPLC for purity assessment (>95% recommended) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly the spirocyclic system and substituent positions .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., ~325–358 g/mol for analogs) and fragmentation patterns .
- X-ray Crystallography: Resolves absolute stereochemistry for chiral centers, critical for structure-activity studies (see for related spiro compounds) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays: Test FAAH (fatty acid amide hydrolase) inhibition due to structural similarity to FAAH-targeting analogs (e.g., IC₅₀ values reported for chlorobenzoyl derivatives) .
- Cellular Viability Assays: Screen for cytotoxicity in cancer cell lines (e.g., MTT assay), as spirocyclic compounds often exhibit antitumor activity .
- Receptor Binding Studies: Use radioligand displacement assays to assess affinity for lipid signaling receptors (e.g., cannabinoid receptors) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for cyclization steps .
- Temperature Control: Low temperatures (−10°C to 0°C) reduce unwanted polymerization during benzoyl group introduction .
- Catalyst Screening: Palladium-based catalysts improve coupling efficiency in aryl substitutions (e.g., Suzuki-Miyaura for fluorinated analogs) .
Data-Driven Approach: Design-of-experiment (DoE) models to balance time, cost, and yield .
Q. How to resolve contradictions in reported biological activity across structural analogs?
- Substituent Analysis: Compare bioactivity of 2-methoxybenzoyl vs. dichloro/difluoro analogs (e.g., 3,5-difluoro derivatives show 53–93% enzyme inhibition in deodorant studies) .
- Metabolic Stability: Assess pharmacokinetic differences using liver microsome assays; methoxy groups may enhance metabolic stability vs. chloro substituents .
- Target Selectivity Profiling: Use proteome-wide affinity chromatography to identify off-target interactions .
Q. What computational strategies predict binding modes with FAAH or other lipid-metabolizing enzymes?
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions between the spirocyclic core and FAAH’s catalytic triad (e.g., Ser241, Ser217 in FAAH) .
- MD Simulations: GROMACS for 100-ns trajectories to evaluate binding stability and hydration effects .
- QSAR Modeling: Develop quantitative structure-activity relationships using substituent parameters (e.g., Hammett σ values for benzoyl groups) .
Q. How does enantiomeric purity impact pharmacological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
